molecular formula C11H23NO2 B6340280 Methyl 3-(hexylamino)butanoate CAS No. 1221341-05-4

Methyl 3-(hexylamino)butanoate

Cat. No. B6340280
CAS RN: 1221341-05-4
M. Wt: 201.31 g/mol
InChI Key: FPVYOYUZEHRLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(hexylamino)butanoate (MHB) is an organic compound that belongs to the class of compounds known as esters. It is a colorless, odorless, and crystalline solid that is soluble in water, ethanol, and methanol. MHB is used as a reagent in organic synthesis, as a solvent in organic chemistry, and as a reactant in the synthesis of various pharmaceuticals. It has also been used in the synthesis of various other compounds, including amino acids, peptides, and proteins.

Scientific Research Applications

Biofuel Research

While not directly related to “Methyl 3-(hexylamino)butanoate”, its close relative “Methyl Butanoate” is frequently used to represent the ester group of reactions in saturated methyl esters of large chain . This suggests potential applications of “Methyl 3-(hexylamino)butanoate” in biofuel research.

Computational Chemistry

“Methyl Butanoate” has been used in computational chemistry to develop practical combustion models . “Methyl 3-(hexylamino)butanoate”, with its similar structure, could also be used in similar computational models.

Environmental Science

Given the interest in biofuels and combustion models, “Methyl 3-(hexylamino)butanoate” could also find applications in environmental science . It could be used in studies aiming to reduce the emission of pollutants into the atmosphere.

properties

IUPAC Name

methyl 3-(hexylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(2)9-11(13)14-3/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYOYUZEHRLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hexylamino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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